molecular formula C12H13N5O3 B5773892 N-[(4-ethoxy-3-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide

N-[(4-ethoxy-3-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B5773892
M. Wt: 275.26 g/mol
InChI Key: GMQACBZLLJOGPK-UHFFFAOYSA-N
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Description

N-[(4-ethoxy-3-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The presence of both triazole and phenolic groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxy-3-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide typically involves the condensation of 4-ethoxy-3-hydroxybenzaldehyde with 1H-1,2,4-triazole-5-carboxamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, the use of catalysts or alternative energy sources like microwave irradiation can further improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxy-3-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The biological activity of N-[(4-ethoxy-3-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide is primarily attributed to its ability to interact with specific molecular targets. The triazole ring can coordinate with metal ions, while the phenolic group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[(4-ethoxy-3-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide exhibits unique properties due to the presence of both the triazole and phenolic groups. This combination enhances its ability to interact with a wide range of biological targets and contributes to its diverse biological activities .

Properties

IUPAC Name

N-[(4-ethoxy-3-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c1-2-20-10-4-3-8(5-9(10)18)6-14-17-12(19)11-13-7-15-16-11/h3-7,18H,2H2,1H3,(H,17,19)(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQACBZLLJOGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)C2=NC=NN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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